MDTC MIC vs. Dithiocarbamates in Fermentation
In a standardized MIC broth macrodilution study using cane juice medium simulating industrial alcoholic fermentation conditions, thiocyanate-based biocides (representing methylene dithiocyanate class) demonstrated substantially lower MIC values against Lactobacillus fermentum and Saccharomyces cerevisiae compared to ethylene-bis-dithiocarbamate and dimethyldithiocarbamate formulations [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | Thiocyanate: MIC 1.2-5.0 μg/mL (vs. L. fermentum and L. mesenteroides) |
| Comparator Or Baseline | Zinc/manganese ethylene-bis-dithiocarbamate: MIC >50 μg/mL; Dimethyldithiocarbamate: MIC >50 μg/mL |
| Quantified Difference | Thiocyanate MIC is >10-fold to >40-fold lower than dithiocarbamate comparators |
| Conditions | Macrodilution broth method, cane juice medium, pH 4.5-6.5, 24-hour incubation, industrial alcohol fermentation simulation |
Why This Matters
For procurement in bioethanol production facilities, selecting methylene dithiocyanate over dithiocarbamate-based alternatives translates to effective bacterial control at substantially lower active ingredient concentrations, directly reducing chemical consumption and treatment cost per fermentation batch.
- [1] Oliva-Neto P, Yokoya F. Susceptibility of Saccharomyces cerevisiae and lactic acid bacteria from the alcohol industry to several antimicrobial compounds. Brazilian Journal of Microbiology. 2001;32(1):10-14. View Source
